molecular formula C18H25NO2S B5000036 N-[1-(2-adamantyl)ethyl]benzenesulfonamide

N-[1-(2-adamantyl)ethyl]benzenesulfonamide

Cat. No. B5000036
M. Wt: 319.5 g/mol
InChI Key: RMBUDZNGYWDSFO-UHFFFAOYSA-N
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Description

“N-[1-(2-adamantyl)ethyl]benzenesulfonamide” is a chemical compound that belongs to the class of adamantane derivatives . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Molecular Structure Analysis

Adamantane derivatives are characterized by a high degree of symmetry . They are nanoscale substructures of the sp3-hybridized diamond lattice . The structure of adamantane derivatives can be investigated using quantum-chemical calculations .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of these derivatives often involves reactions such as dehydrogenation and oxidative dehydrogenation .

Mechanism of Action

While the specific mechanism of action for “N-[1-(2-adamantyl)ethyl]benzenesulfonamide” is not mentioned in the available resources, benzenesulfonamide derivatives have been studied for their inhibitory effect on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .

Future Directions

The future directions in the field of adamantane chemistry involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c1-12(19-22(20,21)17-5-3-2-4-6-17)18-15-8-13-7-14(10-15)11-16(18)9-13/h2-6,12-16,18-19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBUDZNGYWDSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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